molecular formula C14H23NO B8767614 4-Heptyloxy-benzylamine CAS No. 4950-92-9

4-Heptyloxy-benzylamine

Cat. No. B8767614
CAS RN: 4950-92-9
M. Wt: 221.34 g/mol
InChI Key: FOARPAGPCDSKQF-UHFFFAOYSA-N
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Description

4-Heptyloxy-benzylamine is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
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properties

CAS RN

4950-92-9

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

(4-heptoxyphenyl)methanamine

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12,15H2,1H3

InChI Key

FOARPAGPCDSKQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of lithium aluminum hydride (1.928 g, 52.23 mmol) in THF (150 ml) at room temperature under nitrogen was added a suspension of 4-(heptyloxy)benzamide (6.146 g, 26.117 mmol). After refluxing for 22 h, reaction was cooled in an ice bath and quenched in the following order: water (2.09 ml), 15% NaOH (2.09 ml) and water (6.26 ml). The mixture was stirred for 3 h followed by the addition of Na2SO4. The mixture was filtered and concentrated in vac. The residue was taken up in Et2O, filtered, concentrated, and the resulting residue taken up in hexane, filtered, concentrated, and dried to give the desired product as a hazy yellow oil (4.872 g, 84%): 1H NMR (400 MHz, DMSO-d6) δ0.86 (t, J=7 Hz, 3H), 1.22-1.42 (m, 8H), 1.64-1.72 (m, 2H), 1.82 (broad s, 2H), 3.13 (s, 2H), 3.89 (t, J=6.6 Hz, 2H), 6.80-6.84 (m, 2H), 7.17-7.21 (m, 2H); IR (film) 2940, 2850, 1510, 1250 cm−1; mass spectrum [(+)ESI], m/z 222 (M+H)+.
Quantity
1.928 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.146 g
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

A solution of 1.25 g of sodium azide in 2.5 ml of water was added to a solution of 900 mg of p-chloromethyl(heptyloxy)benzene in 25 ml of N,N-dimethylformamide, and the mixture was stirred at 100° C. for 6 hours. After cooling, the reaction mixture was diluted with water, and the product was extracted with ether. The ether layer was washed in sequence with water and saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. A solution of the thus-obtained residual oil in 10 ml of tetrahydrofuran was added dropwise at 0° C. over 5 minutes to a suspension of 200 mg of lithium aluminum hydride in 15 ml of tetrahydrofuran. The resultant mixture was stirred at the same temperature for 1 hour and then at room temperature for 1 hour. Then, sodium sulfate decahydrate added to decompose the excess lithium aluminum hydride. The insoluble matter was filtered off, and the filtrate was concentrated under reduced pressure to give 860 mg of p-heptyloxybenzylamine.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
p-chloromethyl(heptyloxy)benzene
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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